molecular formula C8H19N<br>CH3CH(CH3)CH2NHCH2CH(CH3)CH3<br>C8H19N B089472 Diisobutylamine CAS No. 110-96-3

Diisobutylamine

Cat. No. B089472
CAS RN: 110-96-3
M. Wt: 129.24 g/mol
InChI Key: NJBCRXCAPCODGX-UHFFFAOYSA-N
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Description

Diisobutylamine is an organic compound with the formula ((CH3)2CHCH2)2NH . It is classified as a secondary amine and contains two isobutyl groups . This colorless liquid is a weak base and is useful as an inhibitor of bacterial growth, a precursor to various fertilizers, and a corrosion inhibitor .


Molecular Structure Analysis

Diisobutylamine has a molecular formula of C8H19N . The molecule contains two isobutyl groups attached to a nitrogen atom . The IUPAC name for Diisobutylamine is N-isobutyl-2-methylpropan-1-amine .


Chemical Reactions Analysis

Diisobutylamine can react vigorously with oxidizing materials . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

Diisobutylamine is a colorless liquid with a density of 0.74 g/mL . It has a melting point of -77 °C and a boiling point of 139 °C . It is soluble in water at a concentration of 5 g/L at 20 °C .

Scientific Research Applications

  • Adsorption of Rhenium(VII) on Graphene Oxide : Diisobutylamine-functionalized graphene oxide has been synthesized for efficient adsorption of rhenium(VII), showing a high uptake capacity. This suggests its potential use in environmental cleanup and resource recovery applications (Xiong et al., 2017).

  • Lipid Metabolism Disruption by Non-phthalate Plasticizer : Diisobutyl adipate, a non-phthalate plasticizer related to Diisobutylamine, exhibits lipid metabolism-disrupting effects. This highlights the need for further research into its potential health impacts (Wei et al., 2023).

  • Use in Cosmetic Formulations : Diisobutylamine derivatives like Stearamide DIBA-Stearate are used in cosmetics as opacifying agents, surfactants, and viscosity-increasing agents. Safety assessments have been conducted to understand their potential risks (Lanigan, 2001; Andersen, 2001).

  • Metabolism of Thiocarbamate Herbicide : Diisobutylamine is a major urinary metabolite in rats exposed to the thiocarbamate herbicide SUTAN, indicating its role in the metabolism and potential toxicity of such compounds (Peffer et al., 1991).

  • Hazards of Diisobutyl Phthalate Exposure : Studies on diisobutyl phthalate, a compound related to Diisobutylamine, show reproductive and developmental toxicity in animal models. This underscores the importance of monitoring and regulating exposure to such chemicals (Yost et al., 2018).

  • Effects on Learning and Memory : Diisobutyl phthalate has been shown to impair learning and memory in mice, further highlighting its potential neurotoxic effects (Ma et al., 2013).

  • Histopathological Effects : Research on Diisobutyl phthalate suggests that it can cause significant histopathological changes in liver tissue, indicating its hepatotoxic potential (Akyıldız & Başımoğlu Koca, 2015).

  • Environmental Degradation : The electro-Fenton process has been evaluated for the effective degradation of Diisobutyl phthalate in water, suggesting a method for mitigating its environmental impact (Yang et al., 2020).

Safety And Hazards

Diisobutylamine is flammable, corrosive, and highly toxic . It can cause severe skin burns and eye damage . Inhalation of high concentrations of vapor can result in pulmonary edema following prolonged exposure . It is also harmful to aquatic life .

properties

IUPAC Name

2-methyl-N-(2-methylpropyl)propan-1-amine
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InChI

InChI=1S/C8H19N/c1-7(2)5-9-6-8(3)4/h7-9H,5-6H2,1-4H3
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InChI Key

NJBCRXCAPCODGX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CNCC(C)C
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Molecular Formula

C8H19N, Array
Record name DIISOBUTYLAMINE
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DSSTOX Substance ID

DTXSID5025079
Record name 2-Methyl-N-(2-methylpropyl)-1-propanamine
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Molecular Weight

129.24 g/mol
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Physical Description

Diisobutylamine appears as a clear colorless liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Water-white liquid with an odor of amine; [Hawley] Colorless liquid with an ammonia-like or fishy odor; May become yellow on prolonged contact with air; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

282 to 284 °F at 760 mmHg (NTP, 1992), 139.6 °C, 139 °C
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Flash Point

85 °F (NTP, 1992), 29 °C (85 °F) (CLOSED CUP), 29 °C c.c.
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Solubility

Slightly soluble (NTP, 1992), Sol in ethanol, ether, acetone, benzene, In water, 2,200 mg/l @ 25 °C., Solubility in water, g/100ml at 25 °C: 0.22 (slightly soluble)
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Density

0.745 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.745 @ 20 °C, Relative density (water = 1): 0.75 (20 °C)
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Vapor Density

4.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.5
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Vapor Pressure

10 mmHg at 97 °F (NTP, 1992), 7.27 [mmHg], 7.27 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.97
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Product Name

Diisobutylamine

Color/Form

Water-white liquid

CAS RN

110-96-3
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Melting Point

-100.3 °F (NTP, 1992), -73.5 °C, -74 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
Y Xiong, X Cui, P Zhang, Y Wang, Z Lou… - ACS Sustainable …, 2017 - ACS Publications
In this study, we synthesized a series of diisobutylamine-functionalized graphene oxides as adsorbents (GO-DEA-DIBA) by adjusting synthetic conditions for the efficient adsorption of …
Number of citations: 58 pubs.acs.org
GS Denisov, GV Gusakova, AL Smolyansky - Spectroscopy Letters, 1971 - Taylor & Francis
… Therefore, the isobutyric acid-diisobutylamine system appears to be convenient for the … ,decreases strictly proportionally to the amount of diisobutylamine added to the solution. At …
Number of citations: 8 www.tandfonline.com
MAVR da Silva, MDMCR da Silva… - The Journal of Chemical …, 1997 - Elsevier
The standard (p o =0.1 MPa) molar enthalpies of formation Δ f H m o at the temperature 298.15 K were determined from the standard molar enthalpies of combustion measured by static-…
Number of citations: 14 www.sciencedirect.com
W Wang, M Wang, X Liu, P Wang, Z Xi - Scientific Reports, 2015 - nature.com
An optimized approach of CO 2 fixation in Ca 2+ /Mg 2+ -rich aqueous solutions using insoluble amine as an enhancing medium was reported. Apparent basicity was verified to be an …
Number of citations: 17 www.nature.com
GV Gusakova, GS Denisov… - Journal of Applied …, 1972 - userpage.fu-berlin.de
The aim of the present research was a spectroscopic investigation of the structures of complexes of carboxylie acids with tertiary amines9 As in preceding communications [1-5], major …
Number of citations: 1 userpage.fu-berlin.de
A Rahiminezhad, M Eslami Moghadam… - Journal of the Iranian …, 2022 - Springer
… and cis-dichloro-diisobutylamine-platinum stabilized DNA via … and cis-dichloro-diisobutylamine-platinum. The molecular docking … that except cis-dichloro-diisobutylamine-platinum, other …
Number of citations: 3 link.springer.com
S Gőbölös, JL Margitfalvi - Catalysis of Organic Reactions …, 2006 - books.google.com
Amination of i-butanol to diisobutylamine was investigated on vanadium modified granulated Raney® nickel catalyst in a fixed bed reactor. The addition of 0.5 wt.% V to Raney® nickel …
Number of citations: 2 books.google.com
C Muzenda - 2018 - search.proquest.com
The Mizoroki-Heck coupling reaction, above every other coupling reaction, has been the most successful and indispensable tool for the vinylation of aryl/vinyl halides or triflates …
Number of citations: 3 search.proquest.com
AV Ivanov, AS Zaeva, EV Novikova… - Russian Journal of …, 2007 - Springer
… In each molecule, the Zn atom in the chromophore [ZnNS4] coordinates a diisobutylamine … In the equatorial plane of TBP, the zinc atom coordinates the N atom of diisobutylamine and …
Number of citations: 9 link.springer.com
GV Gusakova, GS Denisov, AL Smolyanskii - Theoretical and Experimental …, 1975 - Springer
In the first stage, hydrogen bond formation takes place, after which the transfer of a proton from the donor to the accepter leads to the formation of an ion pair, which under suitable …
Number of citations: 5 link.springer.com

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